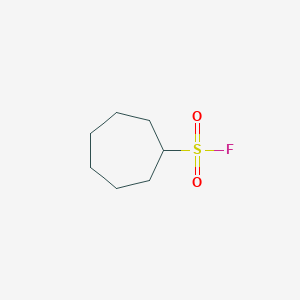

Cycloheptanesulfonyl fluoride

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13FO2S |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

cycloheptanesulfonyl fluoride |

InChI |

InChI=1S/C7H13FO2S/c8-11(9,10)7-5-3-1-2-4-6-7/h7H,1-6H2 |

InChI Key |

CYYNUQBSIQXUKT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)S(=O)(=O)F |

Origin of Product |

United States |

Synthetic Methodologies for Cycloheptanesulfonyl Fluoride and Its Derivatives

Direct Synthetic Routes to Cycloheptanesulfonyl Fluoride (B91410)

A modern and efficient approach to synthesizing alkyl sulfonyl fluorides involves the decarboxylative sulfonylation of carboxylic acids. This strategy allows for the direct conversion of the abundant and structurally diverse pool of carboxylic acids into valuable sulfonyl fluorides.

Visible light-induced photocatalysis using acridine-based catalysts provides a powerful method for the direct decarboxylative functionalization of carboxylic acids like cycloheptanecarboxylic acid. nih.govrsc.orgnih.gov This process is often initiated by the formation of a hydrogen-bond complex between the acridine (B1665455) photocatalyst and the carboxylic acid. nih.govscite.ai Upon irradiation with visible light (e.g., 400 nm LED), a photoinduced proton-coupled electron transfer (PCET) occurs, leading to the generation of an alkyl radical from the carboxylic acid. nih.govnih.govscite.ai

This alkyl radical can then be trapped by a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to form a sulfonyl radical. nih.govnih.gov The subsequent reaction of this sulfonyl radical with a fluorine source, like N-fluorobenzenesulfonimide (NFSI), would yield the desired cycloheptanesulfonyl fluoride. ccspublishing.org.cn This method is advantageous as it often proceeds under mild, metal-free conditions. nih.gov The photocatalytic cycle can also be interfaced with transition metal catalysis to achieve different outcomes. nih.gov

Table 1: Key Components in Acridine-Catalyzed Decarboxylative Sulfonylation

| Component | Role | Example |

| Carboxylic Acid | Alkyl radical precursor | Cycloheptanecarboxylic acid |

| Acridine Catalyst | Photocatalyst | 9-Acridinecarboxylic acid derivatives nih.govrsc.org |

| Light Source | Energy for photoexcitation | Visible light (e.g., 400 nm LED) rsc.org |

| SO₂ Surrogate | Sulfur dioxide source | DABSO nih.govnih.gov |

| Fluorine Source | Fluorine atom donor | NFSI ccspublishing.org.cn |

Beyond purely photocatalytic systems, decarboxylative sulfonylation can be achieved using stoichiometric or sub-stoichiometric reagents, often in conjunction with a catalyst. For instance, copper-catalyzed systems have been developed for the decarboxylative chlorosulfonylation of aromatic acids, which can then be converted to sulfonyl fluorides in a subsequent step. princeton.edu This process involves a copper ligand-to-metal charge transfer (LMCT) mechanism to generate the sulfonyl chloride intermediate from the carboxylic acid, sulfur dioxide, and a chlorine source like 1,3-dichloro-5,5-dimethylhydantoin. princeton.edu A one-pot conversion to the sulfonyl fluoride can then be achieved by introducing a fluoride source. princeton.edu While this specific protocol was demonstrated for aromatic acids, the underlying principle of generating a sulfonyl halide from a carboxylic acid could be adapted for aliphatic systems like cycloheptane (B1346806).

Aliphatic sulfonyl fluorides can be synthesized from the corresponding alkyl halides, such as bromocycloheptane. One effective method involves a one-pot reaction using a sulfur dioxide surrogate and an electrophilic fluorinating agent. ccspublishing.org.cn A common SO₂ surrogate is sodium hydroxymethylsulfinate, known as Rongalite. ccspublishing.org.cn The reaction proceeds by first forming a sulfinate intermediate from the alkyl halide and the SO₂ source. This intermediate is then quenched in situ with an electrophilic fluorinating reagent like N-fluorobenzenesulfonimide (NFSI) to afford the final alkyl sulfonyl fluoride. ccspublishing.org.cn This approach provides a direct conversion from readily available alkyl bromides to the desired sulfonyl fluorides.

Electrochemical methods offer a green and efficient alternative for synthesizing sulfonyl fluorides, avoiding the need for harsh chemical oxidants. nih.govresearchgate.net One such strategy involves the oxidative coupling of thiols or disulfides with a fluoride source. nih.govtue.nl While this method starts from a thiol (e.g., cycloheptanethiol) rather than the parent alkane, it represents a direct route to the sulfonyl fluoride. The reaction is typically carried out in an electrochemical cell with a graphite (B72142) anode and a steel cathode, using potassium fluoride (KF) as an inexpensive and safe fluoride source. nih.govresearchgate.nettue.nl This environmentally benign process operates under mild conditions and demonstrates a broad substrate scope, including various alkyl thiols. nih.govresearchgate.net

More direct approaches aim to functionalize C-H bonds. While specific examples for cycloheptane are not prominent, electrochemical methods have been developed for the carbon-fluorination of N-sulfinylamines to access alkyl sulfonimidoyl fluorides, showcasing the potential of electrochemistry in forming S-F bonds from alkane derivatives. researchgate.net Another electrochemical approach involves the fluorination of alkylsulfonic acid derivatives in anhydrous hydrogen fluoride, though this is more commonly applied to perfluoroalkanesulfonyl fluorides. google.com

Table 2: Typical Conditions for Electrochemical Sulfonyl Fluoride Synthesis from Thiols

| Parameter | Condition | Reference |

| Starting Material | Alkyl Thiol or Disulfide | nih.govresearchgate.net |

| Fluoride Source | Potassium Fluoride (KF) | nih.govresearchgate.net |

| Electrodes | Graphite Anode, Iron/Steel Cathode | researchgate.nettue.nl |

| Solvent System | Acetonitrile/Aqueous HCl | researchgate.net |

| Additive | Pyridine | tue.nl |

| Conditions | Constant current or applied potential | researchgate.net |

Primary sulfonamides, which are generally considered stable and unreactive, can be converted into sulfonyl fluorides. d-nb.infomdpi.com A notable method employs a pyrylium (B1242799) salt (e.g., Pyry-BF₄) as an activating agent in the presence of a chloride source like magnesium chloride (MgCl₂) to form a sulfonyl chloride intermediate in situ. d-nb.infomdpi.comresearchgate.net This intermediate is then immediately subjected to a fluoride-chloride exchange with a fluoride salt, such as potassium fluoride (KF), to yield the more stable sulfonyl fluoride. d-nb.infomdpi.com The reaction is highly chemoselective, allowing for the transformation to occur in densely functionalized molecules without affecting other sensitive groups. d-nb.infomdpi.com This method provides a direct pathway from cycloheptanesulfonamide (B6270674) to this compound under relatively mild conditions. Another reagent reported for the conversion of secondary sulfonamides to sulfonyl fluorides is diethylaminosulfur trifluoride (DAST). thieme-connect.com

Transformations from Sulfonamides

Pyrylium Salt-Activated Conversions

A notable method for the synthesis of sulfonyl fluorides proceeds from primary sulfonamides, which can be activated by pyrylium salts. mdpi.comresearchgate.net This strategy capitalizes on the conversion of the relatively inert sulfonamide group into a more reactive intermediate.

The process involves the use of a pyrylium salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF4), in the presence of a chloride source like magnesium chloride (MgCl2). This combination facilitates the conversion of the sulfonamide to a sulfonyl chloride intermediate. Subsequently, an in-situ halogen exchange is performed using a fluoride source, typically potassium fluoride (KF), to yield the final sulfonyl fluoride product. researchgate.net The mild conditions and high chemoselectivity of this protocol make it suitable for complex molecules, enabling the late-stage introduction of the sulfonyl fluoride group. researchgate.net While demonstrated primarily for aryl and simple alkyl sulfonamides, this methodology presents a viable pathway for the conversion of cycloheptanesulfonamide to its corresponding sulfonyl fluoride.

Key Features of Pyrylium Salt-Activated Conversion:

Starting Material: Primary sulfonamides researchgate.net

Activating Agent: Pyrylium salt (e.g., Pyry-BF4) researchgate.net

Reagents: Chloride source (e.g., MgCl2) and Fluoride source (e.g., KF) researchgate.net

Key Advantage: Mild conditions suitable for late-stage functionalization researchgate.net

Mechanochemical Methodologies

Mechanochemistry, which involves inducing reactions through mechanical force, offers a solvent-free and often more environmentally friendly alternative to traditional solution-phase synthesis. colab.wsyoutube.com The synthesis of sulfonyl fluorides can be achieved under these conditions, particularly from stable sulfonyl imidazole (B134444) precursors. youtube.comorganic-chemistry.org

In a typical procedure, a sulfonyl imidazole is combined with potassium bifluoride (KHF2) and acetic acid in a milling jar. youtube.com The reaction is conducted using a mixer mill, where the mechanical energy drives the imidazole-to-fluorine exchange. This solvent-free approach simplifies the reaction setup and workup, with purification often achievable through a simple silica (B1680970) plug filtration. youtube.com This technique has been successfully applied to produce sulfonyl, sulfonimidoyl, and sulfoxyl fluorides, representing a versatile and green synthetic tool. youtube.com The application of mechanochemistry demonstrates a modern approach to accessing materials that might be difficult to obtain through conventional means. nih.gov

Table 1: Mechanochemical Synthesis of Sulfonyl Fluorides

| Starting Material | Reagents | Equipment | Key Feature |

|---|

Conversion from Thiols and Disulfides

Direct conversion of thiols and disulfides into sulfonyl fluorides represents an efficient synthetic route, bypassing the need to first isolate sulfonyl chlorides. nih.gov

One advanced method is an electrochemical oxidative coupling. nih.govacs.org In this process, thiols are first rapidly converted to their corresponding disulfides via anodic oxidation. The disulfide intermediate is then further oxidized to form a radical cation, which subsequently reacts with a nucleophilic fluoride source to yield the sulfonyl fluoride. nih.govacs.org The main byproduct in this synthesis is the corresponding sulfonic acid, which can arise from the anodic oxidation of disulfides or through the hydrolysis of the sulfonyl fluoride product. nih.govacs.org

A recently developed green chemistry approach employs a reagent known as SHC5® in conjunction with potassium fluoride (KF). eurekalert.org This reaction efficiently converts both thiols and disulfides into a broad range of sulfonyl fluorides, including aromatic, aliphatic, and heterocyclic variants. A significant advantage of this method is that it produces only non-toxic sodium and potassium salts as by-products, minimizing environmental impact and simplifying production. eurekalert.org

Indirect and Modular Synthetic Approaches to this compound Analogues

Indirect routes to this compound often involve the synthesis of a more accessible intermediate, such as a sulfonyl chloride or sulfonyl hydrazide, which is then converted to the desired sulfonyl fluoride.

Routes via Sulfonyl Chlorides and Subsequent Fluoride Exchange

The most conventional strategy for preparing sulfonyl fluorides involves a halogen exchange reaction starting from the corresponding sulfonyl chloride. acs.org This is a widely used two-step process where a suitable sulfur-containing starting material is first converted to the sulfonyl chloride, which is then treated with a fluoride salt. mdpi.com

A particularly effective and mild procedure for the chloride/fluoride exchange utilizes potassium fluoride (KF) in a biphasic water/acetone mixture. organic-chemistry.orgorganic-chemistry.org This method is noted for its high efficiency, with reported yields often between 84% and 100%, and is applicable to a broad scope of substrates. organic-chemistry.org The reaction typically proceeds to completion within 2 to 4 hours under mild conditions. organic-chemistry.org The presence of water has been shown to accelerate the reaction. organic-chemistry.org This approach avoids the use of hazardous reagents and offers a straightforward workup, making it a practical and safer route to sulfonyl fluorides compared to other methods. organic-chemistry.org The greater thermodynamic stability of the S-F bond compared to the S-Cl bond makes sulfonyl fluorides more robust and less susceptible to reductive degradation than their sulfonyl chloride counterparts. sigmaaldrich.comnih.gov

Table 2: Synthesis of Sulfonyl Fluorides via Chloride/Fluoride Exchange

| Precursor | Reagents | Solvent System | Reaction Time | Yield Range |

|---|

Generation of Cycloalkanesulfonyl Fluorides from Related Sulfonyl Hydrazides

Sulfonyl hydrazides serve as stable, solid precursors that can be converted to sulfonyl fluorides, offering an alternative to routes involving less stable sulfonyl chlorides. mdpi.com An electrochemical method has been developed for this transformation, utilizing triethylamine (B128534) trihydrofluoride (Et3N·3HF) as the fluoride source. rsc.orgnih.gov

The reaction is carried out in an undivided cell under a constant current. nih.gov Research into the substrate scope of this electrochemical synthesis revealed a significant limitation: while various aryl sulfonyl hydrazides are readily converted to the corresponding sulfonyl fluorides in good yields, aliphatic sulfonyl hydrazides were found to be incompatible with the reported reaction conditions. nih.gov This finding is directly relevant to the synthesis of this compound, indicating that this specific electrochemical protocol may not be suitable for cycloalkane derivatives.

Table 3: Substrate Scope in Electrochemical Synthesis from Sulfonyl Hydrazides

| Substrate Class | Compatibility | Outcome |

|---|---|---|

| Aryl Sulfonyl Hydrazides | Compatible | Good yields of sulfonyl fluorides obtained nih.gov |

Alternative chemical methods for the conversion of sulfonyl hydrazides include treatment with N-halosuccinimides. For instance, N-chlorosuccinimide (NCS) can be used to generate the sulfonyl chloride from the sulfonyl hydrazide, which could then undergo a subsequent fluoride exchange reaction. mdpi.com

Utility of Sulfonyl Fluorides as Precursors in Fluorination Reactions

Sulfonyl fluorides have emerged as a novel category of selective fluorinating reagents. rhhz.net They are particularly noted for their application in deoxyfluorination reactions, where they serve as a source of fluorine to replace a hydroxyl group in a substrate molecule. rhhz.net This capability expands their synthetic utility beyond their traditional role as precursors for sulfonamides and sulfonate esters. rhhz.net

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a crucial strategy in medicinal chemistry and drug discovery, allowing for the modification of complex molecules at advanced stages of a synthetic sequence. rsc.org Sulfonyl fluorides are particularly valuable in LSF due to their notable stability compared to other sulfonyl halides, such as sulfonyl chlorides. rsc.orgmdpi.com Their resistance to hydrolysis and reduction allows for their incorporation and manipulation under a variety of reaction conditions. mdpi.com

Several strategies leveraging sulfonyl fluorides for LSF have been developed:

Conversion from Sulfonamides: A primary sulfonamide group, present in many biologically active molecules, can be converted directly into a sulfonyl fluoride. rhhz.netd-nb.info One effective method employs a pyrylium tetrafluoroborate to activate the sulfonamide, followed by an in-situ fluoride exchange with potassium fluoride (KF). mdpi.comd-nb.info This transformation provides a robust and bench-stable functional group from a common motif. d-nb.info

Photocatalytic Approaches: Mild photocatalytic conditions can be used to generate sulfonyl radical intermediates from N-sulfonylimines, which are readily formed from primary sulfonamides. nih.govacs.org These radicals can then be intercepted to form sulfonyl fluorides, diversifying the available pathways for late-stage modifications. nih.govacs.org

Use as a Modifiable Handle: Once installed, the sulfonyl fluoride group serves as a versatile anchor for further diversification. It is a key component in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of highly efficient and specific reactions. sigmaaldrich.com Furthermore, visible-light-mediated reactions have been developed that use sulfonyl fluorides as stable and modifiable sulfonylation reagents to build more complex and diverse molecules. frontiersin.org This highlights the advantage of using the sulfonyl fluoride group as a stable linchpin for subsequent chemical transformations. frontiersin.org

Table 1: Examples of Late-Stage Functionalization Strategies

| Strategy | Precursor Group/Reagent | Application/Example |

|---|---|---|

| Conversion from Sulfonamides | Primary Sulfonamide, Pyrylium salt, KF | Conversion of complex, drug-like molecules containing a sulfonamide into a stable sulfonyl fluoride for further modification. d-nb.info |

| Photocatalytic Radical Formation | N-sulfonylimine (from sulfonamide) | Generation of sulfonyl radicals under mild, metal-free conditions to access sulfonyl fluorides and other derivatives. nih.govacs.org |

Synthetic Challenges and Advancements in this compound Preparation

The synthesis of alkylsulfonyl fluorides like this compound faces several general challenges. Traditional precursors, particularly sulfonyl chlorides, can be difficult to prepare and often exhibit poor stability, making them inconvenient for storage and handling. mdpi.comorganic-chemistry.org Moreover, many historical synthetic methods require harsh conditions that are incompatible with sensitive functional groups, and the sulfonyl fluoride product itself can be prone to hydrolysis. rhhz.netd-nb.info To overcome these limitations, significant advancements have been made, providing milder and more versatile routes.

Key synthetic advancements include:

From Sulfonyl Chlorides: The halide exchange reaction of a sulfonyl chloride with a fluoride source is a fundamental approach. rhhz.net While early methods could be harsh, newer protocols offer significant improvements. The use of potassium bifluoride (KHF₂) provides an alternative fluoride source that allows the efficient transformation of alkyl- and arylsulfonyl chlorides into their corresponding sulfonyl fluorides in high yield and under mild conditions that prevent hydrolysis. rhhz.net Another simple and effective method utilizes a biphasic mixture of potassium fluoride in water/acetone for the chloride/fluoride exchange. organic-chemistry.org

From Sulfonic Acids: Direct conversion of sulfonic acids to sulfonyl fluorides via deoxyfluorination has historically been challenging. nih.gov Recent progress has demonstrated that reagents such as thionyl fluoride (SOF₂) and amino sulfur(IV) fluorides like Xtalfluor-E® can effectively mediate this transformation for a range of substrates under mild conditions. nih.gov

From Sulfonamides: The conversion of primary sulfonamides represents a powerful modern strategy, especially for late-stage functionalization. A one-pot procedure involving activation with a pyrylium salt and subsequent reaction with potassium fluoride allows for the synthesis of sulfonyl fluorides with high chemoselectivity. d-nb.info

From Carboxylic Acids and Alkanes: Direct methods that form the C–SO₂F bond are highly attractive. A photocatalytic, decarboxylative sulfonylation has been reported for the synthesis of this compound from cycloheptanecarboxylic acid. rsc.org This reaction uses 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a sulfur dioxide surrogate and N-fluorobenzenesulfonimide (NFSI) as a fluorine source. rsc.org A related direct C-H sulfonylation has also been used to prepare this compound from cycloheptane. rsc.org

Radical-Based Methods: The development of methods to generate and use the fluorosulfonyl radical (FSO₂•) offers a concise and efficient pathway to sulfonyl fluorides, moving beyond traditional two-step processes like sulfonyl chloride formation and exchange. rsc.org

Table 2: Selected Synthetic Methods for this compound

| Starting Material | Key Reagents | Brief Description | Reference(s) |

|---|---|---|---|

| Cycloheptanesulfonyl chloride | Potassium Bifluoride (KHF₂) | A general method for converting alkylsulfonyl chlorides to their fluorides using a mild fluoride source to prevent hydrolysis. | rhhz.net |

| Cycloheptanecarboxylic acid | DABSO, N-Fluorobenzenesulfonimide (NFSI), Acridine Catalyst | A photocatalytic decarboxylative sulfonylation that directly converts the carboxylic acid to the sulfonyl fluoride. | rsc.org |

| Cycloheptane | DABSO, N-Fluorobenzenesulfonimide (NFSI) | A direct C-H functionalization method to install the sulfonyl fluoride group onto the cycloalkane scaffold. | rsc.org |

Reaction Chemistry and Mechanistic Investigations of Cycloheptanesulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a significant advancement in click chemistry, providing a robust method for creating covalent linkages. monash.edu This chemistry is centered on the unique reactivity of the sulfur(VI)-fluoride bond, which is exceptionally stable under many conditions yet can be selectively activated to react with nucleophiles. nih.gov Cycloheptanesulfonyl fluoride, as an alkylsulfonyl fluoride, is a participant in these transformations, which are characterized by high efficiency and selectivity. researchgate.netsigmaaldrich.com

The foundation of SuFEx chemistry lies in the distinct balance between stability and reactivity of the sulfonyl fluoride group (-SO₂F). sigmaaldrich.com The sulfur(VI)-fluoride bond is thermodynamically stable and generally resistant to hydrolysis, oxidation, and reduction. nih.govbldpharm.com This stability is attributed to the high strength of the S-F bond and the high electronegativity of fluorine, which makes the bond cleavage exclusively heterolytic. bldpharm.comresearchgate.net Unlike sulfonyl chlorides, which can undergo reductive collapse to S(IV) species, sulfonyl fluorides react chemoselectively to produce only sulfonylation products. sigmaaldrich.comnih.gov

Despite its general inertness, the S-F bond's reactivity can be "unleashed" under specific conditions, allowing for rapid and efficient reactions. nih.gov The key to this controlled reactivity is the activation of the sulfur center, making it susceptible to nucleophilic attack. This activation can be achieved through various means, including catalysis by Lewis acids, bases, or bifluoride salts. nih.govnih.gov A crucial aspect of the reaction is the stabilization of the leaving fluoride ion. Protic sources or silicon-based reagents can trap the fluoride ion, often as the stable bifluoride ion ([FHF]⁻) or a strong Si-F bond, which drives the reaction forward and prevents the reverse nucleophilic attack by fluoride. bldpharm.comresearchgate.net This principle makes SuFEx reactions highly reliable and controllable for a wide range of applications in chemical synthesis. sigmaaldrich.com However, alkyl sulfonyl fluorides like this compound can be incompatible with strong bases due to potential side reactions involving deprotonation at the α-carbon, necessitating careful selection of catalysts. nih.gov

While base catalysis is common in SuFEx chemistry, recent advancements have established the use of metal Lewis acids as effective catalysts, expanding the reaction's scope and applicability. nih.govclaremont.edu Lewis acid catalysis provides an alternative pathway for activating the S-F bond, particularly for reactions involving less reactive nucleophiles or substrates sensitive to strong bases. nih.gov This approach has proven successful for converting sulfonyl fluorides, including alkyl derivatives, into valuable S-N bond-containing compounds like sulfonamides, sulfamates, and sulfamides. researchgate.netorganic-chemistry.org

The catalytic cycle is proposed to involve the Lewis acid coordinating to the fluorine atom of the sulfonyl fluoride, which increases the electrophilicity of the sulfur center and facilitates nucleophilic attack. nih.gov The use of silylated amines as nucleophiles is particularly advantageous in these reactions. The silicon moiety acts as a fluoride trap, forming a stable Si-F bond that frees the Lewis acid to re-enter the catalytic cycle, thus enabling catalytic turnover. nih.govorganic-chemistry.org This strategy avoids the need for stoichiometric bases and improves reaction efficiency. organic-chemistry.org A variety of metal Lewis acids have been shown to be effective, demonstrating the versatility of this catalytic approach. researchgate.net

Table 1: Efficacy of Various Lewis Acids in the SuFEx Reaction of 4-Methylbenzenesulfonyl Fluoride and TMS-morpholine

| Lewis Acid Catalyst | Yield of Sulfonamide (%) |

|---|---|

| Ca(NTf₂)₂ | 81 |

| Ca(OTf)₂ | 89 |

| LiNTf₂ | 88 |

| Zn(NTf₂)₂ | 88 |

| La(NTf₂)₃ | 99 |

The activation of the S-F bond in this compound for SuFEx reactions is fundamentally achieved through its interaction with a nucleophile. researchgate.net The process involves the displacement of the fluoride ion from the sulfur(VI) center by an incoming nucleophilic species. nih.gov This exchange is often facilitated by catalysts that either enhance the electrophilicity of the sulfur atom or increase the nucleophilicity of the attacking species. nih.govclaremont.edu

Common nucleophiles in SuFEx reactions include silylated amines, phenols, and alcohols. nih.govresearchgate.net The use of silylated nucleophiles, such as trimethylsilyl (B98337) (TMS) protected amines, is particularly effective. claremont.edu In these cases, the reaction is driven by the formation of the highly stable trimethylsilyl fluoride (TMS-F), which acts as a thermodynamic sink and prevents the reverse reaction. bldpharm.comnih.gov Lewis bases like bifluoride salts are also employed as catalysts. The bifluoride ion ([FHF]⁻) is a key intermediate that facilitates the exchange process. researchgate.net The choice of catalyst and reaction conditions is crucial, as the reactivity of the sulfonyl fluoride and the nucleophile must be carefully balanced to achieve high yields and avoid side reactions. nih.gov

Radical Reactions Involving this compound

Beyond its participation in ionic SuFEx chemistry, the sulfonyl fluoride moiety can also be involved in radical reactions. This pathway provides a distinct and complementary approach for synthesizing sulfonyl fluoride-containing molecules, which are of high interest in drug discovery and chemical biology. nih.govnih.gov

The key intermediate in radical fluorosulfonylation is the fluorosulfonyl radical (FSO₂•). nih.gov The generation of this highly reactive species has been a significant challenge due to its instability. nih.gov Recent methodologies have focused on the development of bench-stable, redox-active precursors that can release the FSO₂• radical under mild conditions. nih.govdigitellinc.com

One successful strategy involves the use of reagents prepared from sulfuryl fluoride (SO₂F₂) and N-heteroarenes. digitellinc.com For instance, 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) has been established as an effective redox-active precursor that can generate the FSO₂• radical. nih.gov This generation is typically achieved under photoredox catalysis, where visible light initiates a single-electron transfer (SET) process to activate the precursor. nih.govdigitellinc.com This approach provides a controlled and efficient source of fluorosulfonyl radicals for subsequent reactions. digitellinc.com

Once generated, the FSO₂• radical can readily participate in addition reactions with unsaturated hydrocarbons, such as alkenes and alkynes. nih.gov This process, known as radical fluorosulfonylation, offers a powerful method for the direct installation of the -SO₂F group onto organic scaffolds. semanticscholar.org The reaction provides access to a diverse range of aliphatic and alkenyl sulfonyl fluorides, compounds that are highly sought after for their potential applications. nih.govnih.gov

In a typical reaction, the photochemically generated FSO₂• radical adds to the double or triple bond of the hydrocarbon. nih.gov This addition can be followed by a subsequent step, such as hydrogen atom transfer, to yield a hydro-fluorosulfonylation product. nih.gov This method is notable for its ability to functionalize unactivated alkenes and alkynes, and it has been successfully applied to the late-stage modification of complex molecules like natural products. nih.gov Furthermore, the radical hydro-fluorosulfonylation of alkynes can proceed with high Z-selectivity, affording valuable alkenyl sulfonyl fluoride isomers that are challenging to synthesize using traditional methods. nih.gov

Table 2: Examples of Radical Fluorosulfonylation of Unsaturated Hydrocarbons

| Unsaturated Hydrocarbon | Reaction Type | Product Class |

|---|---|---|

| Alkenes | Hydro-fluorosulfonylation | Aliphatic Sulfonyl Fluorides |

| Alkynes | Hydro-fluorosulfonylation | (Z)-Alkenyl Sulfonyl Fluorides |

| Alkenes | Chloro-fluorosulfonylation | β-Chloro Sulfonyl Fluorides |

| Olefins | Photoredox Catalytic Fluorosulfonylation | Alkenyl Sulfonyl Fluorides |

Radical Fluorosulfonylation of Unsaturated Hydrocarbons

Stereoselectivity in Radical Addition Reactions

Radical addition reactions are a cornerstone of organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The stereochemical outcome of these reactions is of paramount importance, and significant research has been dedicated to understanding and controlling the stereoselectivity. In the context of this compound, the generation of a cycloheptanesulfonyl radical would be the initial step in its participation in radical additions.

The stereoselectivity of the addition of this radical to a prochiral alkene would be influenced by several factors. The conformation of the seven-membered cycloheptyl ring in the sulfonyl radical intermediate would play a crucial role. Due to the flexibility of the cycloheptane (B1346806) ring, it can adopt several low-energy conformations, such as the chair and boat forms. The preferred conformation of the cycloheptanesulfonyl radical would dictate the facial bias presented to the incoming alkene.

Furthermore, the nature of the alkene substrate, including the steric bulk of its substituents, would significantly impact the stereochemical course of the reaction. The radical addition would likely proceed through a transition state that minimizes steric interactions between the cycloheptanesulfonyl radical and the alkene substituents. Generally, radical additions to unhindered alkenes tend to exhibit low stereoselectivity unless a chiral auxiliary or catalyst is employed. For this compound, it is anticipated that radical additions would proceed with modest diastereoselectivity, influenced by the inherent conformational preferences of the cycloheptyl moiety.

Photoinduced Radical Processes

Photoinduced reactions offer a powerful means to generate radical species under mild conditions. In the case of this compound, photolysis could potentially lead to the homolytic cleavage of the S-F or C-S bond. However, the S-F bond in sulfonyl fluorides is generally strong, making its direct photolytic cleavage challenging. A more plausible pathway for generating a cycloheptanesulfonyl radical via a photoinduced process would involve the use of a photocatalyst.

In a typical photoredox catalytic cycle, a photocatalyst, upon excitation with visible light, can engage in a single-electron transfer (SET) with a suitable precursor to generate the desired radical. While direct photo-reduction or -oxidation of this compound might be difficult, its precursor, cycloheptanesulfonyl chloride, could potentially serve as a substrate for photoredox catalysis to generate the cycloheptanesulfonyl radical. This radical could then participate in various transformations, such as addition to alkenes or alkynes, or cyclization reactions. The efficiency and outcome of such photoinduced radical processes would be highly dependent on the choice of photocatalyst, solvent, and other reaction parameters.

Nucleophilic Acylation and Related Transformations

Acylation Reactions with Various Nucleophiles

This compound is expected to act as an electrophile in nucleophilic acyl substitution reactions, although its reactivity is generally lower than that of the corresponding sulfonyl chloride. The strong electronegativity of the fluorine atom polarizes the S-F bond, rendering the sulfur atom susceptible to nucleophilic attack. A variety of nucleophiles, including amines, alcohols, and thiols, could potentially react with this compound to form the corresponding sulfonamides, sulfonates, and thioesters, respectively.

The general mechanism for these reactions would involve the nucleophilic attack on the sulfur atom, leading to a trigonal bipyramidal intermediate. Subsequent departure of the fluoride ion would yield the acylated product. The rate of these reactions would be influenced by the nucleophilicity of the attacking species and the reaction conditions, such as temperature and the presence of a base to neutralize the generated hydrofluoric acid.

| Nucleophile | Product | Relative Reactivity (Predicted) |

| Primary Amine | N-substituted cycloheptanesulfonamide (B6270674) | High |

| Secondary Amine | N,N-disubstituted cycloheptanesulfonamide | Moderate |

| Alcohol | Cycloheptanesulfonate ester | Moderate to Low |

| Thiol | Cycloheptanethiosulfonate | Moderate |

Comparison with Other Acyl Halides in Terms of Reactivity and Selectivity

The reactivity of sulfonyl halides follows the general trend of I > Br > Cl > F, which is the reverse of the trend for C-X bond strength. This is because the leaving group ability of the halide ion is a dominant factor in determining the reaction rate. Iodide is the best leaving group, while fluoride is the poorest. Consequently, this compound is expected to be significantly less reactive than cycloheptanesulfonyl chloride, bromide, or iodide in nucleophilic acyl substitution reactions.

This lower reactivity can be advantageous in terms of selectivity. For instance, in a molecule containing multiple electrophilic sites, the less reactive sulfonyl fluoride might allow for the selective reaction at a more reactive functional group. The enhanced stability of sulfonyl fluorides also makes them more resistant to hydrolysis, allowing for their use in aqueous or protic media where other sulfonyl halides would rapidly decompose.

| Cycloheptanesulfonyl Halide | Relative Reactivity | Stability towards Hydrolysis |

| Cycloheptanesulfonyl Iodide | Very High | Very Low |

| Cycloheptanesulfonyl Bromide | High | Low |

| Cycloheptanesulfonyl Chloride | Moderate | Moderate |

| This compound | Low | High |

Mechanistic Pathways of this compound Reactions

Elucidation of Rate-Determining Steps and Intermediates

The elucidation of reaction mechanisms, including the identification of rate-determining steps and intermediates, is crucial for understanding and optimizing chemical transformations. For the reactions of this compound, the mechanistic pathways would be analogous to those established for other sulfonyl fluorides.

In nucleophilic acyl substitution reactions, the mechanism is generally considered to be a concerted process (SN2-like) or a stepwise process involving a trigonal bipyramidal intermediate. For a concerted mechanism, the nucleophilic attack and the departure of the leaving group occur simultaneously, and the rate-determining step would be this single bimolecular step. In a stepwise mechanism, the formation of the trigonal bipyramidal intermediate would be the initial step. If the formation of this intermediate is the slow step, it would be the rate-determining step. Conversely, if the breakdown of the intermediate to products is slower, that would be the rate-determining step. For sulfonyl fluorides, due to the poor leaving group ability of fluoride, the breakdown of the intermediate is often considered to be the rate-determining step.

Role of Catalyst-Substrate Interactions in Reactions of this compound

Due to a lack of specific research on catalyst-substrate interactions for this compound, this section will discuss plausible interactions based on studies of analogous cyclic and acyclic sulfonyl fluorides. Catalysts play a crucial role in activating the otherwise stable sulfonyl fluoride moiety, facilitating a range of chemical transformations. The nature of these interactions is highly dependent on the type of reaction being catalyzed, for instance, palladium-catalyzed cross-coupling reactions or nucleophilic substitution reactions.

In palladium-catalyzed reactions, such as the synthesis of saturated cycloalkanesulfonyl fluorides via hydrogenation of their unsaturated precursors, the catalyst's interaction with the substrate is fundamental. nih.gov While the primary catalytic role in hydrogenation is the activation of hydrogen, the palladium catalyst also coordinates with the alkene functional group of the cycloheptene (B1346976) ring. This coordination facilitates the delivery of hydrogen atoms to the double bond, leading to the formation of the saturated cycloheptane ring. The specific ligands on the palladium center can influence the efficiency and selectivity of this process by modifying the electronic and steric environment of the catalyst.

For reactions involving nucleophilic attack at the sulfur atom of the sulfonyl fluoride group, Lewis acids can be employed as catalysts. For example, stoichiometric amounts of Ca(NTf₂)₂ have been shown to facilitate the reaction of alkenyl sulfonyl fluorides with anilines. nih.gov In the case of this compound, a similar Lewis acid catalyst would coordinate to the fluorine or oxygen atoms of the sulfonyl group. This interaction polarizes the sulfur-fluoride bond, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack.

The table below summarizes potential catalyst-substrate interactions in reactions involving this compound, extrapolated from related systems.

| Reaction Type | Catalyst | Plausible Catalyst-Substrate Interaction | Effect on Reactivity |

| Hydrogenation | Palladium on Carbon (Pd/C) | Coordination of the cycloheptenyl double bond to the palladium surface. | Facilitates addition of hydrogen across the double bond. |

| Nucleophilic Substitution | Lewis Acids (e.g., Ca(NTf₂)₂) | Coordination of the Lewis acid to the fluorine or oxygen atoms of the sulfonyl fluoride group. | Increases the electrophilicity of the sulfur atom, activating it for nucleophilic attack. |

| Cross-Coupling | Palladium Complexes | Oxidative addition of the S-F bond or a C-X bond elsewhere in the molecule to the palladium center. | Formation of a new carbon-sulfur or carbon-carbon bond. |

These examples, drawn from broader research on sulfonyl fluorides, provide a framework for understanding how catalysts might interact with and activate this compound in various chemical transformations.

Transition State Analysis in Reactions of this compound

For nucleophilic substitution at the sulfur center of a sulfonyl fluoride, the reaction is generally proposed to proceed through a trigonal bipyramidal transition state. In this scenario, the incoming nucleophile attacks the sulfur atom, and the fluoride ion acts as the leaving group. For this compound, the cycloheptyl group would be in an equatorial position to minimize steric hindrance. The attacking nucleophile and the leaving fluoride ion would occupy the apical positions. The stability of this transition state, and thus the reaction rate, would be influenced by the nature of the nucleophile, the solvent, and any catalysts employed.

In the context of palladium-catalyzed reactions, such as the cyclopropanation of unactivated alkenes with alkyl sulfonyl fluorides, density functional theory (DFT) calculations have provided detailed insights into the transition states. chemrxiv.org These studies have shown that the turnover-limiting and diastereoselectivity-determining step is often the SN2-type oxidative addition of the C–SO₂F bond to the palladium(II) catalyst. chemrxiv.org While this specific reaction may not be directly applicable to this compound without an appropriate functional handle, it highlights the complexity of transition states in metal-catalyzed transformations of sulfonyl fluorides.

The following table outlines hypothetical transition state characteristics for common reactions involving this compound, based on analogous systems.

| Reaction Type | Proposed Transition State Geometry | Key Factors Influencing Transition State Stability |

| Nucleophilic Substitution at Sulfur | Trigonal bipyramidal | Electronegativity and size of the nucleophile; solvent polarity; steric hindrance from the cycloheptyl ring. |

| Base-Catalyzed Conjugate Addition (on an unsaturated precursor) | Carbanionic intermediate stabilized by the sulfonyl fluoride group | Strength of the base; nature of the nucleophile; resonance stabilization of the intermediate. |

| Palladium-Catalyzed Hydrogenation (of a precursor) | Di-sigma complex on the palladium surface | Steric accessibility of the double bond; nature of the palladium catalyst and ligands. |

Further computational and experimental studies are necessary to accurately characterize the transition states involved in the reactions of this compound.

Advanced Applications of Cycloheptanesulfonyl Fluoride in Organic Synthesis

Potential in the Development of New Synthetic Reagents and Methodologies

The unique chemical properties of the sulfonyl fluoride (B91410) group, particularly its balanced stability and tunable reactivity, position cycloheptanesulfonyl fluoride as a promising scaffold for the development of novel synthetic reagents and methodologies. Its potential is most evident in the context of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry that has garnered significant attention for its efficiency and broad applicability. researchgate.netsigmaaldrich.com

The core of SuFEx chemistry lies in the reliable and selective reaction of a sulfonyl fluoride with a nucleophile to form a strong covalent bond. nih.gov This process is characterized by high yields, simple reaction conditions, and tolerance to a wide array of functional groups, making it an ideal tool for modern organic synthesis. sigmaaldrich.com

Development of Novel SuFEx-Based Reagents

This compound can serve as a foundational building block for creating a diverse range of functionalized reagents. By reacting this compound with molecules containing nucleophilic handles (such as phenols, amines, or thiols), new reagents with tailored properties can be synthesized. The cycloheptyl group itself provides a non-aromatic, lipophilic, and three-dimensional structural motif that can be advantageous in medicinal chemistry and materials science.

A key strategy involves the use of bifunctional linker molecules. One terminus of the linker can react with this compound via SuFEx, while the other terminus possesses a reactive group for subsequent transformations. This approach allows for the modular construction of complex molecules.

Table 1: Potential Bifunctional Reagents Derived from this compound

| Bifunctional Linker Example | Reactive Terminus on Linker | Potential Application of Resulting Reagent |

| 4-Aminophenol | Amine (-NH₂) | Further derivatization, peptide synthesis, or bioconjugation. |

| 4-Hydroxybenzaldehyde | Aldehyde (-CHO) | Aldehyde-specific ligations, synthesis of Schiff bases. |

| Propargyl alcohol | Alkyne (-C≡CH) | Participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. organic-chemistry.orgnih.gov |

| 3-Buten-1-ol | Alkene (-CH=CH₂) | Substrate for metathesis or other alkene-specific reactions. |

The resulting cycloheptanesulfonyl-containing reagents would be stable and readily purifiable, embodying the principles of click chemistry. sigmaaldrich.com

New Methodologies Enabled by this compound

The application of this compound is poised to contribute to new synthetic methodologies, particularly in the realms of bioconjugation and materials science. The stability of the sulfonyl fluoride group in aqueous environments and its selective reactivity make it highly suitable for modifying complex biological molecules. escholarship.org

Proximity-Enabled Reactivity: A significant advancement in SuFEx methodology is the concept of proximity-enabled reactivity. In this approach, the sulfonyl fluoride and a nucleophile are brought into close proximity by non-covalent interactions, such as protein-ligand binding. This proximity dramatically accelerates the SuFEx reaction, leading to highly specific covalent bond formation. escholarship.org this compound-containing molecules could be designed as probes to covalently label specific proteins or enzymes at their binding sites, a powerful tool for chemical biology and drug discovery. chemrxiv.org

High-Throughput Synthesis: The robustness and reliability of SuFEx reactions make them amenable to high-throughput synthesis and screening. nih.gov By anchoring this compound to a solid support, a library of compounds can be rapidly generated by reacting it with a diverse set of nucleophiles. This methodology accelerates the discovery of new molecules with desired biological or material properties. chemrxiv.org

Table 2: Research Findings on SuFEx Methodologies Applicable to this compound

| Research Finding | Significance for Methodology Development | Reference |

| Development of accelerated SuFEx conditions using catalysts like BTMG and HMDS. | Allows for rapid and efficient reactions with a broader range of nucleophiles, including less reactive alkyl alcohols, under mild conditions. | cshl.edu |

| Use of SuFEx for solid-phase synthesis of compound arrays. | Enables high-throughput synthesis of diverse molecules for screening, such as in the discovery of enzyme inhibitors. | chemrxiv.org |

| Proximity-enabled SuFEx in biological systems. | Provides a method for highly specific covalent labeling of proteins and other biomolecules in situ. | escholarship.org |

| SuFEx reactions for creating S-N and S-O linkages in combinatorial libraries. | Facilitates the rapid assembly of diverse molecular structures for applications in medicinal chemistry and materials science. | nih.govnih.gov |

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of publicly available scientific databases and literature, specific experimental spectroscopic data for the chemical compound this compound could not be located. As a result, the generation of a detailed and scientifically accurate article adhering to the requested outline is not possible at this time.

The user's request specified a thorough analysis based on detailed research findings and data tables for various spectroscopic techniques, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR), Fourier Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy.

Fulfilling this request requires access to experimentally determined data, such as:

For NMR Spectroscopy: Precise chemical shifts (δ) in ppm, signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) in Hz for the ¹H, ¹³C, and ¹⁹F nuclei within the this compound molecule.

For Vibrational Spectroscopy: Specific absorption or scattering wavenumbers (in cm⁻¹) corresponding to the vibrational modes of the chemical bonds within the molecule, particularly the characteristic stretches and bends of the S-F, S=O, C-S, and C-H bonds.

Without this foundational data, any attempt to generate the requested article would rely on speculation based on similar compounds, which would violate the core requirement for scientific accuracy and the strict focus on this compound alone. The creation of fabricated data would constitute a scientific inaccuracy.

Therefore, until the spectroscopic characterization of this compound is published and made publicly accessible, the generation of the requested in-depth article is not feasible.

Spectroscopic Characterization Techniques for Cycloheptanesulfonyl Fluoride

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is an indispensable technique for the detection and characterization of paramagnetic species, particularly radical intermediates that may be formed during chemical reactions involving Cycloheptanesulfonyl fluoride (B91410). While stable molecules are typically diamagnetic and thus EPR-silent, the homolytic cleavage of a bond or a single-electron transfer (SET) process can generate radical intermediates, such as the cycloheptanesulfonyl radical (C₅H₁₀SO₂•), which possess unpaired electrons.

The principle of EPR spectroscopy involves exposing a sample to a constant magnetic field and sweeping a microwave frequency. At a specific combination of field and frequency, the unpaired electron can be excited from a lower to a higher energy spin state, resulting in an absorption of energy that is detected by the spectrometer. The resulting EPR spectrum provides critical information about the radical's electronic structure and environment.

Key parameters obtained from an EPR spectrum include:

g-value: This is a dimensionless proportionality constant that is characteristic of the radical. The g-value is sensitive to the electronic environment of the unpaired electron and can help in identifying the type of radical (e.g., carbon-centered, sulfur-centered). For sulfur-centered radicals, the significant spin-orbit coupling of the sulfur atom often leads to g-values that deviate from that of a free electron (ge ≈ 2.0023).

Hyperfine Coupling Constants (hfcc): The interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (e.g., ¹H, ¹³C, ¹⁹F, ³³S) leads to the splitting of the main EPR signal into multiple lines. The magnitude of this splitting, the hfcc, is directly proportional to the probability of finding the unpaired electron at that nucleus. This provides a detailed map of the spin density distribution within the radical, offering profound insights into its molecular and electronic structure.

In the context of Cycloheptanesulfonyl fluoride, EPR spectroscopy could be employed to study radicals generated via photolysis, thermolysis, or reaction with radical initiators. For instance, the cycloheptanesulfonyl radical could be generated and studied. Spin trapping techniques, where a short-lived radical reacts with a "spin trap" molecule (like N-tert-butyl-α-phenylnitrone, PBN) to form a more stable radical adduct, are often used to detect and identify transient radical intermediates that would otherwise be present in concentrations too low for direct detection.

Table 1: Hypothetical EPR Parameters for Cycloheptanesulfonyl Radical Intermediate

| Parameter | Nucleus | Expected Information |

| g-value | - | Identifies the radical as sulfur-centered (expected deviation from 2.0023). |

| Hyperfine Coupling | α-¹H | Provides information on the spin density on the carbon adjacent to the sulfonyl group. |

| Hyperfine Coupling | β-¹H | Reveals spin delocalization onto the cycloheptyl ring. |

| Hyperfine Coupling | ³³S (isotopic) | Directly probes the spin density on the sulfur atom. |

Advanced Spectroscopic Probes for Sulfur-Fluorine Bonds

The sulfur-fluorine (S-F) bond in this compound is a key functional group that dictates much of the compound's stability and reactivity. Its hypervalent nature, with sulfur in a +6 oxidation state, makes it a subject of significant interest. Advanced spectroscopic techniques are crucial for probing the electronic structure, bond strength, and vibrational characteristics of this bond.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, directly probes the bonds within a molecule. The S-F stretching vibration gives rise to a characteristic absorption band in the infrared spectrum. The position, intensity, and shape of this band are sensitive to the molecular environment, including inductive and steric effects from the cycloheptyl ring. For sulfonyl fluorides, the S-F stretching frequency provides a diagnostic tool for confirming the presence of the functional group.

X-ray Absorption Spectroscopy (XAS) is another powerful technique that can provide detailed information about the S-F bond. By tuning the X-ray energy around the sulfur K-edge, one can excite core electrons to unoccupied valence orbitals. The resulting X-ray Absorption Near Edge Structure (XANES) is highly sensitive to the oxidation state of the sulfur atom and its local coordination geometry, including bond lengths and angles with the fluorine and oxygen atoms.

Photoelectron Spectroscopy (PES) is a surface-sensitive technique that provides direct information about the electronic structure and elemental composition of a compound. In PES, a sample is irradiated with high-energy photons (either X-rays in XPS or UV photons in UPS), causing the emission of electrons. nrel.gov The kinetic energy of these photoemitted electrons is measured, and from this, their binding energy can be calculated. The binding energy is the energy required to remove an electron from a specific atomic orbital, providing a unique fingerprint for each element and its chemical environment. nrel.gov

For a hypervalent sulfur compound like this compound, X-ray Photoelectron Spectroscopy (XPS) is particularly informative. High-resolution scans of the core-level electrons of sulfur (S 2p) and fluorine (F 1s) reveal their chemical states.

Sulfur (S 2p) Spectrum: The binding energy of the S 2p electrons is highly sensitive to the oxidation state of the sulfur atom. In a sulfonyl fluoride, the sulfur atom is in a high oxidation state (+6) due to the strongly electron-withdrawing oxygen and fluorine atoms. This results in a significant shift of the S 2p peak to higher binding energy compared to sulfur in lower oxidation states (e.g., sulfides, thiols). The S 2p peak for sulfonyl groups typically appears in the range of 168-171 eV. researchgate.net

Fluorine (F 1s) Spectrum: The F 1s binding energy provides information about the environment of the fluorine atom. In the S-F bond of a sulfonyl fluoride, the fluorine atom is bonded to a highly electrophilic sulfur center. The F 1s peak for fluorosulfonyl groups is typically observed at a high binding energy, often around 689 eV. researchgate.netthermofisher.com

By analyzing the precise binding energies and peak shapes, XPS can confirm the integrity of the sulfonyl fluoride group and detect any chemical modifications or degradation products on a material's surface.

Table 2: Typical Core-Level Binding Energies for Sulfonyl Fluoride Compounds

| Element | Orbital | Typical Binding Energy (eV) | Information Provided |

| Sulfur | S 2p | 168 - 171 | Confirms the high oxidation state (+6) of the sulfur atom. researchgate.net |

| Fluorine | F 1s | ~689 | Indicates fluorine is bonded to an electrophilic sulfur center. researchgate.netthermofisher.com |

| Oxygen | O 1s | ~532 - 534 | Corresponds to oxygen in the sulfonyl (O=S=O) group. |

| Carbon | C 1s | ~285 - 286 | Corresponds to the aliphatic carbon atoms of the cycloheptyl ring. |

Spectroscopic Techniques for Monitoring Reaction Progress

Monitoring the progress of chemical reactions involving this compound is essential for optimizing reaction conditions, determining kinetics, and ensuring the formation of the desired product. Several spectroscopic techniques are well-suited for real-time or quasi-real-time reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for in-situ reaction analysis. Due to the presence of the fluorine atom, ¹⁹F NMR spectroscopy is particularly valuable for monitoring reactions of this compound. The ¹⁹F nucleus is 100% abundant and highly sensitive, providing a clean spectral window with large chemical shift dispersion. The disappearance of the ¹⁹F resonance corresponding to this compound and the appearance of new ¹⁹F signals from fluorine-containing products can be quantitatively tracked over time. Furthermore, ¹H NMR can be used to monitor changes in the cycloheptyl ring protons as the reaction proceeds.

Infrared (IR) Spectroscopy: FTIR spectroscopy is another excellent technique for monitoring reaction progress, often implemented using attenuated total reflectance (ATR) probes that can be inserted directly into a reaction vessel. The reaction can be followed by tracking the disappearance of the characteristic vibrational bands of the starting material (e.g., the S-F and S=O stretches of this compound) and the emergence of new bands corresponding to the products. The quantitative analysis of peak intensities allows for the determination of reactant and product concentrations over time.

Table 3: Application of Spectroscopic Techniques for Reaction Monitoring

| Technique | Nucleus/Group Monitored | Advantages | Disadvantages |

| ¹⁹F NMR | S-F | High sensitivity, wide chemical shift range, clean background. | Requires NMR-compatible reaction setup; may not be suitable for very fast reactions. |

| ¹H NMR | Cycloheptyl H 's | Provides information on the organic backbone. | Can have complex signal overlap. |

| FTIR | S=O, S-F bonds | Real-time, in-situ monitoring is possible with ATR probes; applicable to a wide range of reaction phases. | Less structural information than NMR; overlapping bands can complicate analysis. |

By employing these spectroscopic methods, chemists can gain a detailed, time-resolved understanding of the chemical transformations of this compound, leading to more efficient and controlled synthetic procedures.

Computational Chemistry and Theoretical Studies of Cycloheptanesulfonyl Fluoride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of molecules. Its balance of accuracy and computational cost makes it particularly suitable for the analysis of medium-sized organic compounds like cycloheptanesulfonyl fluoride (B91410).

DFT calculations have been utilized to determine the optimized geometry and energetic properties of cycloheptanesulfonyl fluoride. Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. These calculations are typically performed using a specific functional and basis set, which approximate the complex electron correlation and the spatial distribution of electrons, respectively.

In the context of the synthesis of this compound via a direct decarboxysulfonylation reaction, initial starting geometries for DFT optimization were located using the CREST utility of the xTB software suite, combined with manual conformational searching rsc.org. This approach ensures a thorough exploration of the conformational space to identify the global minimum energy structure. The subsequent geometry optimizations, as well as vibrational frequency calculations, were conducted using the Gaussian 16 software package rsc.org. The choice of functional and basis set is critical for the accuracy of these calculations, with various options available to balance computational expense with the desired level of theoretical rigor.

| Computational Parameter | Software/Method | Purpose |

| Initial Geometry Search | CREST (xTB suite) & Manual Search | To identify initial stable conformations |

| Geometry Optimization | Gaussian 16 | To find the lowest energy molecular structure |

| Vibrational Frequencies | Gaussian 16 | To confirm the nature of stationary points (minima or transition states) |

This table summarizes the computational tools and their purposes in the energetic and geometric analysis of this compound.

DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface that connects reactants, transition states, and products. For reactions involving this compound, such as its formation, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a calculated transition state structure indeed connects the intended reactants and products rsc.org.

A more in-depth analysis of the reaction barriers is achieved through techniques like distortion/interaction-activation strain analysis. This method deconstructs the activation energy of a transition state into two components: the distortion energy, which is the energy required to deform the reactants into their geometries within the transition state, and the interaction energy, which represents the stabilizing interactions between the distorted reactants in the transition state rsc.org. In a study on the formation of this compound, this analysis was performed for the transition states at the PW6B95(D3BJ) / def2-TZVP / SMD (DCM) level of theory, providing a quantitative understanding of the factors controlling the reaction barrier rsc.org.

| Analysis Type | Computational Method | Insight Provided |

| Reaction Pathway Confirmation | Intrinsic Reaction Coordinate (IRC) | Verifies the connection between a transition state and the corresponding reactants and products. |

| Activation Energy Analysis | Distortion/Interaction-Activation Strain Analysis | Deconstructs the energy barrier into contributions from reactant distortion and inter-fragment interaction. |

This table outlines the computational methods used to study the reaction pathways and transition states related to this compound.

A crucial aspect of computational chemistry is the validation of theoretical results against experimental data. While direct experimental geometric or energetic data for this compound may not be readily available in the literature, the computational methods themselves are often benchmarked against well-established experimental values for related molecules or against higher-level theoretical calculations.

In the study that produced this compound, the DFT and TD-DFT methods used to investigate the photocatalyst involved in the reaction were benchmarked against theoretical values from Complete Active Space Self-Consistent Field (CASSCF) with Multi-State Second-Order Perturbation Theory (MS-CASPT2) calculations for the parent acridine (B1665455) molecule rsc.org. The excellent agreement observed in these benchmarking calculations provides confidence in the accuracy of the chosen DFT methods for describing the electronic structure and properties of the molecules involved in the reaction, including the this compound product rsc.org.

Ab Initio and Other Quantum Chemical Methodologies

While DFT is a widely used method, other ab initio quantum chemical methodologies offer alternative and often more accurate, though computationally more expensive, approaches to studying molecular systems. These methods are based on solving the Schrödinger equation without empirical parameterization.

For molecules with complex electronic structures, such as those with significant multi-reference character or for describing electronically excited states, single-reference methods like standard DFT can be inadequate. In such cases, multi-configurational methods like CASSCF are employed. CASSCF provides a qualitatively correct description of the electronic wavefunction by including a set of important electronic configurations.

To obtain more quantitative accuracy, the results of a CASSCF calculation are often used as a starting point for higher-level methods like MS-CASPT2, which incorporates dynamic electron correlation. As mentioned, in the broader study of the reaction producing this compound, CASSCF/MS-CASPT2 calculations were used as a benchmark to validate the performance of TD-DFT methods for calculating the excitation energies of the photocatalyst rsc.org. This hierarchical approach, where high-level ab initio calculations are used to validate more computationally efficient methods, is a common practice in computational chemistry to ensure the reliability of the theoretical predictions.

The theoretical study of this compound is part of a broader effort to understand the behavior of sulfur-fluorine compounds. The unique properties of the sulfur-fluorine bond, characterized by the high electronegativity of fluorine and the ability of sulfur to exist in multiple oxidation states, give rise to a rich and diverse chemistry.

Computational models can predict various properties of these compounds, including bond lengths, bond angles, vibrational frequencies, and reactivity. These theoretical predictions are invaluable for interpreting experimental spectra, understanding reaction mechanisms, and designing new molecules with desired properties. The computational methodologies applied to this compound contribute to the general understanding of this important class of compounds and can be used to predict the behavior of other, yet to be synthesized, sulfonyl fluorides.

Molecular Dynamics Simulations (Potential relevance for reaction mechanisms)

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules, providing insights into their conformational landscape and the potential pathways for chemical reactions. In the context of this compound, MD simulations can elucidate the intricate relationship between the flexible seven-membered ring and the reactive sulfonyl fluoride group.

The cycloheptane (B1346806) ring is known for its conformational complexity, existing as a dynamic equilibrium of several low-energy structures, primarily in the twist-chair and chair families of conformations. MD simulations can map the potential energy surface of this compound, identifying the most stable conformers and the energy barriers for interconversion between them. This information is crucial as the conformation of the cycloheptyl ring can significantly influence the accessibility and reactivity of the sulfonyl fluoride moiety. For instance, certain conformations might sterically hinder the approach of a nucleophile to the sulfur atom, while others might expose it, thereby modulating the reaction rate.

Furthermore, MD simulations can be employed to study the behavior of this compound in different solvent environments. The solvent can play a critical role in reaction mechanisms by stabilizing transition states and intermediates. By explicitly modeling solvent molecules, MD simulations can provide a detailed picture of the solvation shell around the sulfonyl fluoride group and how it influences the S-F bond polarity and reactivity. This is particularly relevant for understanding reaction mechanisms in solution, such as nucleophilic substitution at the sulfur center.

The insights gained from MD simulations can be instrumental in understanding and predicting the chemical behavior of this compound, guiding the design of synthetic routes and the interpretation of experimental observations.

Investigation of Electronic Structure and Bonding Characteristics

The electronic structure and bonding characteristics of this compound are fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational quantum chemistry methods, such as Density Functional Theory (DFT), provide a powerful means to investigate these aspects at the atomic and molecular orbital levels.

Analysis of S-F Bond Stability and Reactivity

The sulfur-fluorine (S-F) bond in sulfonyl fluorides is a key functional group that dictates much of the molecule's chemistry. Computational analysis can provide quantitative measures of the S-F bond's strength and its susceptibility to cleavage. The bond dissociation energy (BDE) is a critical parameter that can be calculated to assess the intrinsic stability of the S-F bond. A higher BDE suggests a stronger, more stable bond that is less likely to undergo homolytic cleavage.

The reactivity of the S-F bond is largely governed by the electrophilicity of the sulfur atom and the nature of the fluorine as a leaving group. The partial atomic charges on the sulfur and fluorine atoms, which can be calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, offer insights into the bond's polarity. In this compound, the highly electronegative oxygen and fluorine atoms withdraw electron density from the sulfur atom, rendering it highly electrophilic and susceptible to nucleophilic attack.

The stability of the S-F bond is also influenced by the nature of the cycloheptyl group. The conformational flexibility of the seven-membered ring can affect the electronic environment around the sulfonyl fluoride moiety. Different ring conformations may lead to subtle changes in bond lengths, bond angles, and orbital overlaps, which in turn can modulate the reactivity of the S-F bond.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a computational analysis of this compound's S-F bond, based on typical values for alkanesulfonyl fluorides.

| Parameter | Calculated Value | Method | Basis Set |

|---|---|---|---|

| S-F Bond Length (Å) | 1.585 | DFT (B3LYP) | 6-311+G(d,p) |

| S-F Bond Dissociation Energy (kcal/mol) | ~80-90 | DFT (B3LYP) | 6-311+G(d,p) |

| Mulliken Charge on S | +1.25 | DFT (B3LYP) | 6-311+G(d,p) |

| Mulliken Charge on F | -0.45 | DFT (B3LYP) | 6-311+G(d,p) |

Orbital Interactions in Fluoride Recognition

While this compound itself is not typically considered a receptor for fluoride ions, understanding the orbital interactions involved in the potential recognition of fluoride is crucial for comprehending its reactivity, especially in environments where fluoride ions are present. The interaction between a fluoride ion and the sulfur center of this compound can be analyzed through the lens of frontier molecular orbital (FMO) theory.

The Lowest Unoccupied Molecular Orbital (LUMO) of this compound is expected to be localized on the sulfonyl group, particularly on the sulfur atom. This LUMO would be the primary acceptor of electron density from a nucleophile, such as a fluoride ion. The energy of the LUMO is an indicator of the molecule's electrophilicity; a lower LUMO energy suggests a greater propensity to accept electrons and react with nucleophiles.

Upon the approach of a fluoride ion, its Highest Occupied Molecular Orbital (HOMO), which would be one of its p-orbitals, would interact with the LUMO of the this compound. A strong interaction, leading to a significant stabilization of the system, would indicate a favorable pathway for nucleophilic attack and potential bond formation.

Natural Bond Orbital (NBO) analysis can provide a more detailed picture of the donor-acceptor interactions. This analysis can quantify the stabilization energy associated with the interaction between the lone pairs of the incoming fluoride ion and the antibonding σ* orbital of the S-F bond (σ*S-F). A large stabilization energy for this interaction would suggest a weakening of the existing S-F bond and the facilitation of a substitution reaction.

A hypothetical data table summarizing the key orbital interaction parameters for the approach of a fluoride ion to this compound is presented below.

| Parameter | Calculated Value (kcal/mol) | Method | Basis Set |

|---|---|---|---|

| LUMO Energy (eV) | -1.5 | DFT (B3LYP) | 6-311+G(d,p) |

| NBO Interaction Energy (F- HOMO -> σ*S-F) | 25.0 | NBO Analysis | 6-311+G(d,p) |

Applications of Computational Chemistry in Fluorine Chemistry Research

Computational chemistry has become an indispensable tool in modern fluorine chemistry research, providing insights that are often difficult or impossible to obtain through experimental methods alone. nih.gov Its applications span a wide range of areas, from the fundamental understanding of bonding and reactivity to the rational design of novel fluorinated molecules with desired properties.

One of the primary applications of computational chemistry in this field is the prediction of molecular properties. emerginginvestigators.org Quantum chemical calculations can accurately predict geometries, vibrational frequencies, and various spectroscopic properties of fluorine-containing compounds, aiding in their identification and characterization. researchgate.net Thermochemical properties, such as heats of formation and reaction energies, can also be calculated, providing valuable data for understanding the thermodynamics of chemical processes involving organofluorine compounds.

Computational methods are also extensively used to study reaction mechanisms. nih.gov By mapping the potential energy surfaces of reactions, chemists can identify transition states, intermediates, and reaction pathways. This information is crucial for optimizing reaction conditions, predicting product distributions, and designing more efficient synthetic routes to valuable fluorinated molecules. mdpi.com

In the realm of materials science, computational chemistry plays a vital role in the design of new fluorinated materials with specific properties. wiley-vch.de For example, DFT calculations can be used to predict the electronic band structure, conductivity, and optical properties of fluoropolymers and other fluorine-containing materials. This allows for the in-silico screening of potential candidates for applications in electronics, optics, and other advanced technologies.

Furthermore, in medicinal chemistry and drug discovery, computational approaches are used to study the interactions of fluorinated drug candidates with biological targets. researchgate.net Molecular docking and molecular dynamics simulations can predict the binding modes and affinities of these molecules, guiding the design of more potent and selective therapeutic agents. The unique properties of fluorine, such as its high electronegativity and ability to form strong bonds, are often exploited to enhance the metabolic stability and bioavailability of drugs, and computational studies are key to understanding and optimizing these effects.

The continued development of more accurate and efficient computational methods, coupled with the increasing power of computers, promises to further expand the impact of computational chemistry on all aspects of fluorine chemistry research.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Cycloheptanesulfonyl Fluoride (B91410) Synthesis

The synthesis of sulfonyl fluorides has traditionally relied on methods such as the fluorination of corresponding sulfonyl chlorides. mdpi.com However, the field is rapidly advancing toward more efficient and versatile catalytic systems. For aliphatic sulfonyl fluorides like cycloheptanesulfonyl fluoride, future research will likely focus on the development of catalysts that can enable its synthesis from a wider range of precursors under milder conditions.

Recent breakthroughs in the synthesis of aryl sulfonyl fluorides, for instance, have utilized organobismuth(III) catalysis for the direct one-pot synthesis from boronic acids. mdpi.com Adapting such methodologies to aliphatic systems, including cycloheptyl precursors, presents a significant area for future investigation. The development of transition metal catalysts, photocatalysts, and organocatalysts that can facilitate the direct fluorosulfonylation of cycloheptane (B1346806) derivatives would represent a substantial advancement. mdpi.com

Table 1: Potential Catalytic Approaches for this compound Synthesis

| Catalytic System | Precursor Type | Potential Advantages |

| Transition Metal Catalysis (e.g., Pd, Cu) | Cycloheptyl Halides, Grignard Reagents | High efficiency, functional group tolerance |

| Photocatalysis | Cycloheptyl Radicals | Mild reaction conditions, novel pathways |

| Organocatalysis | Cycloheptyl Alcohols, Amines | Metal-free, environmentally benign |

Exploration of New Reactivity Modes of this compound

The reactivity of sulfonyl fluorides is a cornerstone of their utility, particularly in "click chemistry" through Sulfur(VI) Fluoride Exchange (SuFEx) reactions. While the primary reactivity involves nucleophilic substitution at the sulfur center, emerging research is uncovering novel reactivity modes. For this compound, future exploration may focus on its participation in reactions beyond simple SuFEx chemistry.

This could include its use as a building block in more complex molecular architectures, where the cycloheptyl group imparts specific conformational properties. The influence of the cycloheptyl ring's flexibility on the reactivity of the sulfonyl fluoride moiety is an area ripe for investigation. Furthermore, the development of reactions where the sulfonyl fluoride group acts as a directing group or participates in cycloadditions could unlock new synthetic pathways.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies